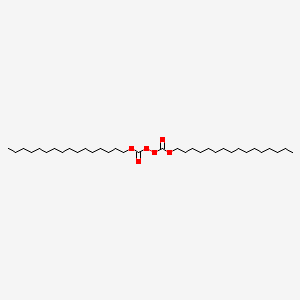
Dicetyl peroxydicarbonate
Descripción general
Descripción
This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with inert solid.
Aplicaciones Científicas De Investigación
Key Applications
-
Polymerization Initiator
- Vinyl Chloride : Dicetyl peroxydicarbonate is primarily used as an initiator for the suspension and mass polymerization of vinyl chloride. This process occurs within a temperature range of 40°C to 70°C, making it suitable for producing polyvinyl chloride (PVC) resins .
- Acrylates and Methacrylates : It also serves as an initiator in the (co)polymerization of acrylates and methacrylates, contributing to the production of various acrylic-based materials .
-
Modification of Polymer Properties
- High Melt Strength Polypropylene : The compound is employed to enhance the melt strength of polypropylene through reactive extrusion processes. This modification is crucial for applications requiring high-performance materials .
- Stabilization : In conjunction with stabilizers, this compound can improve the thermal stability and processing characteristics of polymers during manufacturing .
- Safety and Production Technology
Case Study 1: Vinyl Chloride Polymerization
A study demonstrated the effectiveness of this compound in initiating vinyl chloride polymerization under controlled conditions. The results showed that varying the concentration of the initiator significantly influenced the molecular weight and thermal properties of the resulting PVC.
- Experimental Setup :
- Temperature: 60°C
- Initiator Concentration: 0.5% to 2% w/w
- Results :
- Higher initiator concentrations led to increased polymer yield but also resulted in broader molecular weight distributions.
Case Study 2: High Melt Strength Polypropylene
In another investigation, this compound was used to modify polypropylene during reactive extrusion. The study highlighted that incorporating this initiator improved the melt strength and processability of polypropylene, making it suitable for applications in automotive parts.
- Experimental Details :
- Processing Temperature: 200°C
- Additive Concentration: 1% w/w
- Findings :
- Enhanced mechanical properties were observed, indicating better performance in end-use applications.
Propiedades
Número CAS |
26322-14-5 |
|---|---|
Fórmula molecular |
C34H66O6 |
Peso molecular |
570.9 g/mol |
Nombre IUPAC |
hexadecoxycarbonyloxy hexadecyl carbonate |
InChI |
InChI=1S/C34H66O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33(35)39-40-34(36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
Clave InChI |
QWVBGCWRHHXMRM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCCCCC |
Apariencia |
Solid powder |
Key on ui other cas no. |
26322-14-5 |
Descripción física |
This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with inert solid. |
Pictogramas |
Flammable |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
dicetyl dicarbonateperoxide dicetyl peroxydicarbonate Liladox |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















